3-Bromo-5-chloro-2-fluoroaniline Serves as the Regiospecific Amino-Aromatic Core in Encorafenib Synthesis, Distinguishing It from Alternative Trihalogenated Aniline Regioisomers
3-Bromo-5-chloro-2-fluoroaniline functions as the essential amino-aromatic building block in the synthesis of encorafenib (LGX818), a clinically approved BRAF V600E kinase inhibitor [1]. The compound's 3-bromo-5-chloro-2-fluoro substitution geometry is required for the regiospecific installation of the downstream pyridinyl-sulfonamide pharmacophore . Alternative regioisomers—including 2-bromo-6-chloro-4-fluoroaniline, 4-bromo-2-chloro-6-fluoroaniline, and 3-bromo-2-chloro-5-fluoroaniline—possess identical molecular formula (C₆H₄BrClFN) and molecular weight (224.46 g/mol) but produce distinct connectivity that is incompatible with the encorafenib coupling sequence .
| Evidence Dimension | Regiospecific cross-coupling compatibility for encorafenib core scaffold construction |
|---|---|
| Target Compound Data | 3-Bromo-5-chloro-2-fluoroaniline: 3-Br, 5-Cl, 2-F substitution pattern; required for correct pyridinyl-sulfonamide attachment |
| Comparator Or Baseline | 2-Bromo-6-chloro-4-fluoroaniline; 4-Bromo-2-chloro-6-fluoroaniline; 3-Bromo-2-chloro-5-fluoroaniline; all C₆H₄BrClFN, MW 224.46 |
| Quantified Difference | Qualitative regioisomeric differentiation; alternative substitution patterns yield incorrect connectivity and produce non-encorafenib scaffolds |
| Conditions | Encorafenib synthetic route via SNAr or palladium-catalyzed cross-coupling; no direct head-to-head comparative synthesis data available |
Why This Matters
For procurement supporting encorafenib-related programs, the 3-bromo-5-chloro-2-fluoro regioisomer is the specific intermediate required; substitution with alternative trihalogenated anilines will produce structurally distinct products incompatible with downstream process validation.
- [1] Chinese Patent Application. Method for Preparing Encorafenib, Formulation, and Purity Analysis. Molaid Database, referencing encorafenib synthesis involving 3-bromo-5-chloro-2-fluoroaniline. CAS: 1269232-95-2. View Source
